4-(Cyclohexyl(phenyl)methyl)piperidine
Overview
Description
4-(Cyclohexyl(phenyl)methyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with a nitrogen atom. This compound is characterized by the presence of a cyclohexyl group and a phenylmethyl group attached to the piperidine ring. It is a significant compound in organic chemistry due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyl(phenyl)methyl)piperidine typically involves the reaction of piperidine with cyclohexyl and phenylmethyl groups under specific conditions. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Industrial Production Methods: Industrial production of piperidine derivatives, including this compound, often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and catalysts to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexyl(phenyl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
4-(Cyclohexyl(phenyl)methyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyclohexyl(phenyl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring is essential for its biological activity, as it can interact with various receptors and enzymes. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .
Comparison with Similar Compounds
Piperidine: A simpler structure with only the piperidine ring.
Pyridine: A six-membered ring with one nitrogen atom, but without the cyclohexyl and phenylmethyl groups.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness: 4-(Cyclohexyl(phenyl)methyl)piperidine is unique due to the presence of both cyclohexyl and phenylmethyl groups, which enhance its chemical reactivity and potential biological activities compared to simpler piperidine derivatives .
Properties
IUPAC Name |
4-[cyclohexyl(phenyl)methyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1,3-4,7-8,16-19H,2,5-6,9-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUATUHKEAMNLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCNCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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